Lithium nitride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Promising Material for Li-ion Batteries:

Lithium nitride (Li3N) has garnered significant interest in the scientific research community due to its potential applications in lithium-ion batteries. Its unique properties, including:

- High ionic conductivity: Li3N exhibits superior lithium-ion mobility compared to traditional battery electrolytes, enabling faster charging and discharging cycles .

- Stability: Li3N demonstrates exceptional stability against decomposition, even at high voltages, which is crucial for battery performance and safety .

These characteristics make Li3N a promising candidate for developing next-generation lithium-ion batteries with improved efficiency, power density, and lifespan.

Beyond Batteries: Other Research Frontiers:

Researchers are exploring Li3N for various other scientific applications:

- Solid-state electrolytes: Li3N's high ionic conductivity makes it a potential candidate for solid-state electrolytes, which could offer significant advantages over conventional liquid electrolytes in terms of safety and performance .

- Hydrogen storage: Li3N possesses the ability to reversibly store hydrogen, making it a potential material for hydrogen storage applications in the context of clean energy technologies .

Investigating Nanostructures:

Recent research has delved into the development of Li3N nanostructures, such as one-dimensional and two-dimensional nanoribbons and sheets. These nanostructures exhibit enhanced lithium-ion diffusion compared to bulk Li3N, offering further potential for improving battery performance .

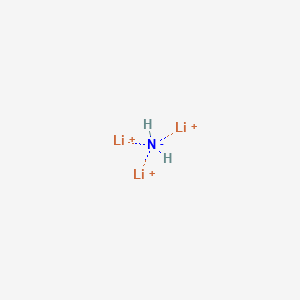

Lithium nitride is an inorganic compound with the chemical formula Lithium₃N. It is recognized as the only stable alkali metal nitride and appears as a reddish-pink solid with a high melting point of approximately 800 °C. This compound exhibits unique structural properties, characterized by a layered arrangement where lithium cations alternate with nitride ions. The alpha form of Lithium nitride is stable at room temperature and pressure, while beta and gamma forms exist under specific high-pressure conditions, showcasing different crystal structures

Li3N is a hazardous material due to its reactivity with water. This reaction releases flammable ammonia gas and can be highly exothermic, posing a fire and explosion risk []. Additionally, Li3N is classified as a corrosive agent and can cause severe skin and eye burns upon contact [].

Please Note:

- The information provided is based on current scientific research and may be subject to change as new discoveries are made.

- The safety information emphasizes the importance of handling Li3N with proper precautions in a controlled laboratory environment.

- Reaction with Water: Lithium nitride reacts violently with water, producing lithium hydroxide and ammonia:

- Reaction with Carbon Dioxide: When reacted with carbon dioxide, it forms lithium cyanamide and amorphous carbon nitride:

- Hydrogen Reactions: Under hydrogen at elevated temperatures, lithium nitride can produce lithium hydride and lithium amide:

These reactions highlight its potential for hydrogen storage, where it can absorb significant amounts of hydrogen reversibly at moderate temperatures .

Lithium nitride can be synthesized through several methods:

- Direct Reaction: The most common method involves the direct reaction of elemental lithium with nitrogen gas at elevated temperatures:This process typically occurs at temperatures ranging from 200 °C to 300 °C.

- Lithium Alloys: Lithium nitride can also be synthesized using lithium alloys with group fourteen elements under lower temperature conditions (50-400 °C), where nitrogen dissociation occurs more readily .

- Liquid Phase Reactions: In some studies, lithium metal has been reacted in a sealed chamber with nitrogen gas at controlled temperatures to facilitate the formation of lithium nitride without excessive oxidation or contamination .

Lithium nitride has several important applications:

- Hydrogen Storage: Due to its ability to absorb hydrogen reversibly, it is investigated as a potential medium for hydrogen storage.

- Electrolytes in Batteries: Its ionic conductivity makes it a candidate for use in solid-state batteries.

- Chemical Synthesis: It serves as a precursor for synthesizing other compounds such as lithium amide and lithium hydride.

- Reducing Agent: In organic synthesis, it can act as a reducing agent due to its strong reactivity .

Research has focused on the interaction of lithium nitride with various gases and compounds. Studies indicate that it can absorb nitrogen and hydrogen efficiently, making it suitable for applications in catalysis and energy storage systems. The kinetics of these interactions are influenced by temperature and pressure conditions, which are critical for optimizing its use in industrial applications .

Lithium nitride shares similarities with other metal nitrides but exhibits unique properties that distinguish it:

| Compound | Chemical Formula | Stability | Unique Features |

|---|---|---|---|

| Sodium Nitride | Sodium₃N | Stable | Less reactive than lithium nitride |

| Potassium Nitride | Potassium₃N | Stable | Higher reactivity compared to sodium nitride |

| Calcium Nitride | Calcium₃N | Stable | Higher melting point; used in ceramics |

| Barium Nitride | Barium₃N | Stable | Forms complex nitrides; less soluble |

| Magnesium Nitride | Magnesium₃N | Stable | Used in lightweight materials |

Lithium nitride's unique ability to store hydrogen reversibly and its high ionic conductivity set it apart from these similar compounds, making it particularly valuable in energy applications .

Liquid Metal-N₂ Reactions

Liquid metal-nitrogen reactions represent one of the most fundamental approaches for lithium nitride synthesis, exploiting the enhanced reactivity of molten lithium with nitrogen gas [1]. The primary reaction proceeds according to the stoichiometric equation: 6 Li + N₂ → 2 Li₃N, where elemental lithium directly combines with nitrogen under controlled conditions [1] [5]. This direct combination method has been established as the most prevalent technique for both laboratory and industrial preparation of lithium nitride [13].

The conventional approach involves burning lithium metal in a pure nitrogen atmosphere, typically achieving product purities ranging from 95% to 99% [13]. The reaction mechanism involves the formation of lithium cations and nitride anions through the transfer of electrons from lithium atoms to nitrogen molecules, resulting in the characteristic reddish-pink crystalline solid [1] [5]. Temperature control remains critical, as the reaction proceeds most efficiently when lithium reaches its molten state above 453 Kelvin [6].

An alternative liquid metal approach utilizes lithium dissolved in liquid sodium as a solvent medium [1] [4]. This sodium-lithium solution method offers superior control over the nitridation process and significantly reduces oxidation risks compared to direct lithium burning [2] [4]. The parent binary nitride synthesized through this method demonstrates higher purity levels, with the sodium solvent providing a protective environment that minimizes unwanted side reactions [4]. The resulting lithium nitride exhibits enhanced crystalline structure and reduced impurity content, making this approach particularly valuable for applications requiring high-purity materials [4].

In-Situ Vacuum Deposition Strategies

In-situ vacuum deposition strategies represent advanced techniques for lithium nitride synthesis, particularly suited for applications requiring precise control over film thickness and composition [3]. These methods operate under ultra-high vacuum conditions, typically at pressures of 10⁻⁶ Pascal, enabling the creation of lithium nitride layers with minimal contamination from oxygen and water vapor [3] [6].

The process involves sequential lithium deposition followed by nitrogen exposure within the vacuum chamber [3]. Lithium vapor is first deposited onto substrate materials such as copper or palladium, creating a thin metallic lithium layer [3]. Subsequently, controlled nitrogen gas introduction facilitates the nitridation reaction, converting the deposited lithium into lithium nitride while maintaining the ultra-high vacuum environment [3]. This approach yields lithium nitride films with exceptional purity and well-defined layer structures [3].

Temperature-controlled nitridation studies have demonstrated that synthesis can occur across a broad temperature range of 276 to 548 Kelvin [6]. Below the lithium melting point, nitridation proceeds slowly at rates of 0.02 to 0.5 mass percent per minute, while temperatures above the melting point enable rapid nitridation rates of 1 to 5 mass percent per minute [6]. The in-situ approach also facilitates the removal of oxygen contamination during the nitridation process, with nitrogen atoms replacing oxygen species on the lithium nitride surface as temperature increases [6].

| In-Situ Vacuum Deposition Parameters | |

|---|---|

| Process Conditions | Results |

| Ultra-high vacuum (10⁻⁶ Pa) | Highly pure lithium nitride films |

| Temperature range: 276-548 K | Controlled nitridation rates |

| Below melting point: 0.02-0.5 mass%/min | Slow, controlled reaction |

| Above melting point: 1-5 mass%/min | Rapid nitridation |

| Sequential Li deposition + N₂ exposure | Minimal contamination |

Mechanochemical Synthesis

Ball-Milling for Amorphous Composites

Ball-milling techniques have emerged as powerful mechanochemical approaches for lithium nitride synthesis, enabling the production of nanocrystalline and amorphous composites through high-energy mechanical processing [8] [10]. The mechanochemical approach involves the use of steel balls within a chamber containing lithium and nitrogen sources, where vigorous agitation creates collision-induced chemical reactions [7] [8].

The ball-milling process for lithium nitride synthesis operates at room temperature under nitrogen atmosphere, eliminating the need for high-temperature processing [8]. This mechanical energy input facilitates the transformation of crystalline lithium nitride polymorphs, specifically the conversion of alpha-lithium nitride (space group P6/mmm) into the metastable beta-lithium nitride phase (space group P63/mmc) [8] [10]. The resulting nanocrystalline materials exhibit particle sizes ranging from 50 to 200 nanometers, with significantly enhanced surface area and reactivity compared to bulk materials [8].

The mechanochemical process demonstrates unique capabilities for producing amorphous lithium-nitrogen compounds through cryogenic ball-milling at temperatures as low as -196°C [8]. These low-temperature conditions preserve metastable phases that would otherwise decompose under conventional synthesis conditions, resulting in highly disordered structures with unique properties [8]. The amorphous composites exhibit enhanced reactivity due to their high surface area and the presence of structural defects introduced during the milling process [8].

Hydrogenation Pathways Under Pressure

Hydrogenation pathways under pressure represent sophisticated mechanochemical approaches that combine ball-milling with hydrogen gas exposure to create lithium nitride-based hydrogen storage materials [8] [10]. The process operates under hydrogen pressures of 9 megapascals, with in-situ solid-gas absorption measurements revealing complex multi-step reaction mechanisms [8] [10].

The hydrogenation process proceeds through two distinct absorption steps, achieving an overall hydrogen uptake of 9.8 weight percent after three hours of milling [8] [10]. The first reaction step involves the mechanochemically-induced transformation of alpha-lithium nitride into beta-lithium nitride, followed by the reaction of the metastable beta phase with hydrogen to form lithium imide: β-Li₃N + H₂ → Li₂NH + LiH [8] [10]. The reaction kinetics of this initial step follow zero-order behavior, with the rate-limiting factor being the collision frequency between milling balls and lithium nitride powder [8] [10].

The second absorption step involves the conversion of lithium imide to lithium amide according to the reaction scheme: Li₂NH + H₂ → LiNH₂ + LiH [8] [10]. This transformation is controlled by one-dimensional nucleation and growth mechanisms, attributed to the occurrence of lithium vacancies within the imide compound structure [8] [10]. The final milled products consist of nanocrystalline lithium amide and lithium hydride phases with crystallite sizes of approximately 10 nanometers [8] [10].

| Hydrogenation Pathway Parameters | |||

|---|---|---|---|

| Process Stage | Reaction | Kinetics | Product |

| First absorption | β-Li₃N + H₂ → Li₂NH + LiH | Zero-order | Lithium imide |

| Second absorption | Li₂NH + H₂ → LiNH₂ + LiH | Nucleation-controlled | Lithium amide |

| Overall capacity | - | 3 hours milling | 9.8 wt% H₂ |

| Final products | - | - | LiNH₂ + LiH (~10 nm) |

Advanced Fabrication Approaches

Molten Lithium Nitridation for Pinhole-Free Films

Molten lithium nitridation represents an advanced fabrication technique specifically designed to produce pinhole-free lithium nitride films for specialized applications [6]. This method exploits the enhanced reactivity of molten lithium above its melting point of 453 Kelvin to create uniform, continuous films with superior structural integrity [6].

The molten lithium nitridation process operates within a carefully controlled temperature range of 276 to 548 Kelvin under nitrogen gas pressures of 0.1 megapascals [6]. The technique demonstrates remarkable temperature-dependent reaction kinetics, with nitridation rates increasing dramatically as lithium transitions from solid to liquid state [6]. Below the melting point, the reaction proceeds at controlled rates of 0.02 to 0.5 mass percent per minute, enabling precise thickness control [6]. Above the melting point, rapid nitridation occurs at rates of 1 to 5 mass percent per minute, facilitating quick film formation while maintaining uniformity [6].

The molten state enhances lithium atom mobility, promoting more complete nitridation and reducing the formation of structural defects such as pinholes and grain boundaries [6]. This results in films with superior barrier properties and enhanced chemical stability [6]. The process also demonstrates self-cleaning capabilities, where nitrogen atoms replace oxygen contaminants on the lithium nitride surface during high-temperature nitridation, further improving film quality [6].

Temperature-controlled studies reveal that molten lithium nitridation produces films with significantly reduced oxygen and carbon contamination compared to conventional synthesis methods [6]. The technique enables the formation of lithium nitride layers suitable for protective coatings and specialized electronic applications where pinhole-free morphology is essential [6].

Ion Implantation for Controlled Layered Structures

Ion implantation techniques provide unprecedented control over lithium nitride layer formation, enabling the creation of precisely engineered structures with tailored nitrogen distribution profiles [3] [9]. This advanced fabrication approach utilizes energetic nitrogen ions to directly modify lithium substrates or existing lithium nitride films, creating layered structures with controlled composition gradients [3] [9].

The ion implantation process operates across a broad energy range, from low-energy applications below 1 kiloelectron volt to high-energy implementations exceeding 1 megaelectron volt [9]. Low-energy ion beam deposition creates surface-modified layers with precise control over nitrogen incorporation, while higher energy implantation enables deeper penetration and the formation of buried lithium nitride layers [9]. The technique allows for the creation of multilayer structures with sharp interfaces and controlled nitrogen distribution as a function of depth [9].

Plasma immersion ion implantation represents a specialized variant operating at energies below 20 kiloelectron volts, particularly suited for modifying lithium thin films [9]. This approach creates nitrogen-rich surface layers with gradient compositions that transition from lithium nitride at the surface to metallic lithium in the substrate [9]. The resulting structures exhibit enhanced electrochemical properties through improved charge-transfer kinetics and reduced ionic resistance [9].

The ion implantation technique enables the modification of anion configurations through controlled nitrogen substitution, particularly valuable for applications requiring specific electronic and ionic transport properties [9]. Research has demonstrated that increased nitrogen substitution at surface regions results in measurably reduced ionic and electronic resistances, making this approach particularly valuable for battery electrode applications [9].

| Ion Implantation Parameters | |||

|---|---|---|---|

| Technique | Energy Range | Applications | Structure Control |

| Direct N⁺ implantation | keV to MeV | Fundamental studies | Depth-controlled N distribution |

| Plasma immersion | < 20 keV | Surface modification | Gradient composition layers |

| Low-energy deposition | < 1 keV | Multilayer formation | Sharp interface control |

| High-energy implantation | > 1 MeV | Buried layer formation | Deep nitrogen incorporation |

Ionic Conductivity and Superionic Behavior

Room-Temperature Lithium Ion Conductivity (10⁻³ S/cm)

Lithium nitride exhibits exceptional ionic conductivity at room temperature, representing one of the highest recorded values for crystalline lithium ion conductors at ambient conditions. The compound demonstrates highly anisotropic ionic transport properties, with conductivity values of 1.2 × 10⁻³ S/cm in the ab-plane and 1 × 10⁻⁵ S/cm along the c-axis [1] [2]. This remarkable conductivity in the ab-plane direction stood as the highest recorded room-temperature lithium ion conductivity for a crystalline phase for many years [1].

The superior ionic conductivity arises from the unique layered crystal structure of alpha-lithium nitride, which consists of alternating layers of lithium-nitrogen (Li₂N⁻) and pure lithium layers [1]. Within this structure, lithium ions occupy two distinct crystallographic sites: Li(1) sites within the pure lithium layers and Li(2) sites within the Li₂N layers [1]. The exceptional mobility occurs primarily through lithium ion diffusion within the Li₂N planes, with lithium vacancies playing a crucial role in the conduction mechanism [1] [3].

Research indicates that the alpha-lithium nitride phase contains approximately 3% lithium vacancies at room temperature [4] [5], which facilitates the high ionic conductivity. The anisotropic nature of the chemical bonds in the compound provides a shallow potential well in the xy-plane, allowing for correlated motion of lithium ions [6]. The activation energy for lithium transfer within crystals (intracrystalline) has been determined to be approximately 0.26 eV (24 kilojoules per mole) [7], while the activation energy for lithium transfer across crystal boundaries (intercrystalline) is significantly higher at approximately 68.5 kilojoules per mole [7].

Superionic Phase Transition (Tₛ ~588–678 K)

Lithium nitride undergoes a type-II superionic phase transition within the temperature range of 588 K to 678 K (315°C to 405°C) [1] [8]. This transition represents a continuous change from normal ionic conductivity to superionic behavior, characterized by a dramatic increase in ionic conductivity and fundamental changes in the lithium ion transport mechanism.

Molecular dynamics simulations using machine learning force fields have identified the superionic transition temperature at 625 K, with the transition occurring within the range of 575 K < Tₛ < 675 K [1] [3]. The transition is characterized by a clear heat capacity peak and represents a fundamental change in the defect formation energetics rather than modifications to the lithium transport mechanism [1] [3].

During the normal regime (below Tₛ), the activation energy for lithium self-diffusion is approximately 0.72(6) eV, while in the superionic regime (above Tₛ), this value decreases significantly to 0.38(2) eV [1] [3]. Similarly, the defect formation energies exhibit comparable reductions: from 0.72(6) eV in the normal regime to 0.38(2) eV in the superionic regime [1] [3]. This substantial decrease in activation energies across the superionic transition suggests that the phenomenon is driven by a decrease in defect formation energetics at the critical temperature.

The superionic behavior is attributed to the increasing amplitude of strongly directional anharmonic vibrations between Li(2) sites, which promote diffusion in the superionic phase [1]. The fraction of lithium sites that become vacant reaches approximately 1% at the transition temperature, with the high concentration of disordered defects contributing significantly to the superionic behavior [1] [3].

Thermal and Mechanical Properties

High Melting Point and Thermal Stability

Lithium nitride demonstrates exceptional thermal stability with a melting point ranging from 813°C to 845°C (1086 K to 1118 K) [9] [10] [11] [12] [13]. This high melting point reflects the strong ionic bonding within the crystal structure and contributes to the compound's stability under elevated temperature conditions.

The compound exhibits remarkable thermal decomposition characteristics. Under nitrogen atmosphere, lithium nitride remains stable up to its melting point, but thermal decomposition studies reveal specific pressure-temperature relationships. Decomposition pressure measurements of solid lithium nitride from 660°C to 778°C show that the decomposition pressures are approximately 30 times larger than values anticipated from standard thermodynamic data [9]. The thermal decomposition follows the relationship with nitrogen gas evolution, and the compound maintains its stoichiometry across a wide temperature range.

The density of lithium nitride at 25°C ranges from 1.27 to 1.38 g/cm³ [10] [11] [12], indicating a relatively low-density structure consistent with the layered crystal arrangement. This low density, combined with the high melting point, demonstrates the unique balance between ionic bonding strength and structural efficiency in the lithium nitride lattice.

The thermal stability extends to the superionic regime, where the compound maintains structural integrity while experiencing significant changes in ionic transport properties. The continuous nature of the superionic transition (type-II) ensures that thermal stability is preserved throughout the temperature range of practical interest for electrochemical applications.

Enhanced Mechanical Strength in Nanostructures

Lithium nitride exhibits significantly enhanced mechanical properties when structured as nanofibers and low-dimensional nanostructures. The bulk material demonstrates a Young's modulus of approximately 4.8 × 10¹⁰ Pa [14], indicating substantial mechanical strength for an ionic conductor.

Detailed elastic constant measurements reveal the anisotropic mechanical behavior of the hexagonal crystal structure. The elastic constants include: C₁₁ = 16.03 × 10¹⁰ N/m², C₁₂ = 3.94 × 10¹⁰ N/m², C₁₃ = 2.69 × 10¹⁰ N/m², C₃₃ = 10.18 × 10¹⁰ N/m², and C₄₄ = 3.23 × 10¹⁰ N/m² [15]. The bulk modulus is calculated as 6.76 × 10¹⁰ N/m² [15], demonstrating significant resistance to compression.

Nanostructured lithium nitride exhibits enhanced ionic transport properties compared to bulk material. One-dimensional and two-dimensional nanostructures can be formed despite the absence of van der Waals gaps, similar to those found in graphene and boron nitride [2] [16]. These nanostructures demonstrate enhanced lithium ion diffusion compared to the bulk compound, yielding materials with exceptional ionic mobility [2] [16].

Nuclear magnetic resonance studies of lithium nitride nanofibers reveal significantly reduced activation energies for lithium ion hopping. Type I nanofibers exhibit an activation energy of 0.075 eV, while Type II nanofibers show 0.053 eV, both substantially lower than the 0.121 eV measured for bulk lithium nitride [2] [17]. This reduction in activation energy translates to enhanced ionic conductivity and improved electrochemical performance in nanostructured forms.

The mechanical properties of lithium nitride at low temperatures are superior to those at high temperatures due to reduced ultrasonic attenuation and improved structural stability [15]. The compound maintains its hexagonal crystal structure (space group P6/mmm) with lattice parameters a = 3.6576(1) Å and c = 3.8735(1) Å [4] [5] across the temperature range of practical interest.

Electronic Structure and Band Gap

Semiconductor-to-Metal Transition in Nanoforms

Lithium nitride exhibits a fascinating electronic structure that undergoes dramatic changes with dimensionality reduction. In its bulk form, alpha-lithium nitride is a narrow-bandgap semiconductor with a band gap of approximately 2.1 eV [7]. However, computational studies using density functional theory calculations suggest band gap values ranging from 0.84 to 1.14 eV [18] [19], indicating some uncertainty in the precise electronic structure determination.

The most remarkable electronic property of lithium nitride is its semiconductor-to-metal transition that occurs when the material is nanostructured [2] [16]. Computational studies reveal that the electronic structure is mediated by the number of lithium-nitrogen layers, with a transition from bulk narrow-bandgap semiconductor behavior to metallic behavior at the nanoscale [2] [16]. This transition represents a fundamental change in the electronic properties that accompanies the dimensional reduction.

The semiconductor-to-metal transition in nanoforms is attributed to the quantum confinement effects and changes in the electronic band structure that occur when the material dimensions approach the characteristic length scales of the electronic wave functions. The formation of one-dimensional and two-dimensional nanostructures leads to significant modifications in the density of states and band gap characteristics [2] [16].

This electronic structure transition has important implications for the ionic conductivity properties. The metallic behavior in nanoforms can contribute to enhanced electronic conductivity while simultaneously improving ionic transport through the reduced activation energies for lithium ion migration. The bulk material exhibits electronic conductivity less than 10⁻¹⁰ S/cm [14], maintaining excellent electronic insulating properties while providing high ionic conductivity.

Doping Effects on Bandgap and Conductivity

Chemical doping of lithium nitride with phosphorus and arsenic provides a mechanism for tuning both electronic and ionic conduction properties. First-principles studies demonstrate that partial substitution of nitrogen with phosphorus or arsenic can significantly modify the electronic structure while maintaining favorable ionic transport characteristics [20] [19].

Partial substitution with phosphorus and arsenic reduces lithium vacancy formation energy without appreciable alteration of the energy band gap, indicating improvement in ionic conduction [20] [19]. This enhancement occurs because the substituted atoms create favorable sites for lithium vacancy formation, thereby increasing the concentration of mobile charge carriers for ionic transport.

Complete substitution results in more dramatic changes to both crystal structure and electronic properties. Full substitution leads to a variation in crystal structure from the space group P6/mmm to P6₃/mmc [20] [19]. The energy band gaps undergo significant reduction: Li₃P exhibits a band gap of 0.72 eV while Li₃As shows a band gap of 0.65 eV, compared to the 1.14 eV of Li₃N [20] [19]. However, full substitution also increases lithium vacancy formation energies, suggesting degradation in ionic conduction properties [20] [19].

The doping effects demonstrate that controlled partial substitution represents an optimal strategy for achieving balanced electronic and ionic conduction in lithium nitride. The reduction in band gap with phosphorus and arsenic substitution can enhance electronic conductivity for applications requiring mixed ionic-electronic conduction, while maintaining the superior ionic transport properties that make lithium nitride attractive for solid electrolyte applications.

Pressure effects also influence the electronic structure, with the band gap energy decreasing as pressure increases from 0 to 38.8 GPa [21]. This pressure dependence provides an additional parameter for electronic structure engineering in specialized applications.

Physical Description

GHS Hazard Statements

H260 (89.54%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (16.74%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive